molecular formula C9H5BrClN B572287 7-Bromo-3-chloroquinoline CAS No. 1246549-62-1

7-Bromo-3-chloroquinoline

Cat. No.: B572287
CAS No.: 1246549-62-1
M. Wt: 242.5
InChI Key: IRHYJYLFQWBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can yield quinoline N-oxide derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where

Properties

IUPAC Name

7-bromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHYJYLFQWBXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693840
Record name 7-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246549-62-1
Record name 7-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.